NCX 466

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

NCX 466 est un donneur d'oxyde nitrique inhibant la cyclooxygénase. Il est connu pour son double effet d'inhibition des enzymes cyclooxygénases (COX-1 et COX-2) tout en libérant simultanément de l'oxyde nitrique. Ce composé a démontré une efficacité supérieure à celle de son médicament congénère, le naproxène, pour réduire les niveaux de cytokine profibrotique transformant le facteur de croissance bêta et le stress oxydatif dans un modèle murin de fibrose pulmonaire induite par la bléomycine .

Applications De Recherche Scientifique

NCX 466 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying esterification and nitrooxy group reactions.

Biology: Investigated for its effects on cellular signaling pathways involving nitric oxide.

Medicine: Explored for its potential therapeutic effects in reducing inflammation and fibrosis in lung diseases.

Industry: Used in the development of new cyclooxygenase inhibitors and nitric oxide donors.

Mécanisme D'action

Target of Action

The primary target of NCX 466 is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling .

Mode of Action

This compound acts as a cyclooxygenase-inhibiting nitric oxide donor . It inhibits the activity of COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins . Simultaneously, it releases nitric oxide (NO), a potent vasodilator that can relax smooth muscle cells .

Biochemical Pathways

The action of this compound affects multiple biochemical pathways. By inhibiting COX enzymes, it disrupts the synthesis of prostaglandins, reducing inflammation and pain . The release of nitric oxide can stimulate the soluble guanylate cyclase pathway, leading to the relaxation of smooth muscle cells .

Pharmacokinetics

It is known that this compound is orally available , suggesting that it can be absorbed through the gastrointestinal tract

Result of Action

The inhibition of COX enzymes and the release of nitric oxide by this compound result in a reduction of inflammation and pain, as well as potential vasodilation . In a mouse model of bleomycin-induced lung fibrosis, this compound demonstrated higher efficacy than naproxen, its congener drug, in reducing levels of the profibrotic cytokine transforming growth factor-β and oxidative stress .

Analyse Biochimique

Biochemical Properties

NCX 466 interacts with the enzymes COX-1 and COX-2, inhibiting their activity while simultaneously releasing nitric oxide . This dual action makes this compound a unique biochemical agent.

Cellular Effects

This compound has been shown to have significant effects on cellular processes. It demonstrates higher efficacy than naproxen, its congener drug, in reducing levels of profibrotic cytokine transforming growth factor- β and oxidative stress in a mouse model of bleomycin-induced lung fibrosis .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of COX-1 and COX-2 enzymes and the release of nitric oxide . This dual action allows this compound to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

It has been shown to have a higher efficacy than naproxen in reducing levels of profibrotic cytokine transforming growth factor- β and oxidative stress in a mouse model of bleomycin-induced lung fibrosis .

Dosage Effects in Animal Models

In animal models, this compound has been shown to prevent bleomycin-induced airway stiffness and collagen accumulation . At the highest dose, this compound was significantly more effective than naproxen in reducing the levels of the pro-fibrotic cytokine TGF-β .

Metabolic Pathways

Its ability to inhibit COX-1 and COX-2 enzymes suggests that it may play a role in the metabolism of prostaglandins .

Transport and Distribution

Its ability to inhibit COX-1 and COX-2 and release nitric oxide suggests that it may be distributed to sites of inflammation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du NCX 466 implique l'estérification de l'acide (αS)-6-méthoxy-α-méthyl-2-naphtalèneacétique avec du (5S)-5,6-bis(nitrooxy)hexanol. La réaction nécessite généralement l'utilisation d'un catalyseur acide fort et de conditions anhydres pour assurer la formation de la liaison ester. La réaction est effectuée à une température contrôlée pour empêcher la décomposition des groupes nitrooxy .

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs et de solvants de qualité industrielle, et les conditions de réaction sont optimisées pour un rendement et une pureté maximum. Le produit final est purifié à l'aide de techniques telles que la recristallisation et la chromatographie pour atteindre une pureté de ≥98% .

Analyse Des Réactions Chimiques

Types de réactions

Le NCX 466 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Les groupes nitrooxy peuvent être oxydés pour former des esters nitriques.

Réduction : Les groupes nitrooxy peuvent être réduits pour former des hydroxylamines.

Substitution : La liaison ester peut subir des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Des nucléophiles tels que les amines et les thiols peuvent être utilisés en milieu basique.

Principaux produits

Oxydation : Esters nitriques.

Réduction : Hydroxylamines.

Substitution : Esters et amides substitués.

Applications de recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les réactions d'estérification et de groupe nitrooxy.

Biologie : Enquête sur ses effets sur les voies de signalisation cellulaire impliquant l'oxyde nitrique.

Médecine : Exploration de ses effets thérapeutiques potentiels pour réduire l'inflammation et la fibrose dans les maladies pulmonaires.

Industrie : Utilisé dans le développement de nouveaux inhibiteurs de la cyclooxygénase et de donneurs d'oxyde nitrique.

Mécanisme d'action

Le this compound exerce ses effets par un double mécanisme :

Comparaison Avec Des Composés Similaires

Composés similaires

Naproxène : Un médicament anti-inflammatoire non stéroïdien qui inhibe la COX-1 et la COX-2 mais ne libère pas d'oxyde nitrique.

Aspirine : Un autre inhibiteur de la COX qui n'a pas de propriétés de donneur d'oxyde nitrique.

Unicité du NCX 466

Le this compound est unique par son double effet d'inhibition des enzymes cyclooxygénases tout en libérant de l'oxyde nitrique. Ce double mécanisme fournit des effets anti-inflammatoires et anti-fibrotiques améliorés par rapport à d'autres inhibiteurs de la COX comme le naproxène et l'aspirine .

Activité Biologique

[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate, also known as NCX 466, is a compound with significant pharmacological interest. Its unique structure, which includes a dinitrooxyhexyl moiety and a methoxynaphthalene component, suggests potential biological activities that merit detailed investigation. This article examines its biological activity based on available research findings, case studies, and relevant data.

- Molecular Formula : C20H24N2O9

- Molecular Weight : 436.41 g/mol

- CAS Number : 1262956-64-8

- Solubility : Soluble in DMSO and ethanol at concentrations up to 100 mM .

The biological activity of [(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate is primarily attributed to its ability to modulate various biochemical pathways. The dinitrooxy group is known for its role in nitric oxide (NO) release, which can influence vascular function and cellular signaling pathways. Additionally, the methoxynaphthalene moiety may interact with multiple receptors involved in inflammation and pain modulation.

Anti-inflammatory Effects

Research indicates that compounds similar to [(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate exhibit anti-inflammatory properties. In vitro studies have shown that such compounds can inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation .

Analgesic Properties

The analgesic effects of this compound are hypothesized to stem from its interaction with pain pathways. Preliminary studies suggest that it may reduce pain perception through modulation of neurotransmitter release in the central nervous system .

Study 1: Anti-inflammatory Activity

In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in murine models, [(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate was administered at varying doses. The results demonstrated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6, indicating strong anti-inflammatory potential.

Study 2: Pain Modulation

Another study focused on the analgesic properties of the compound using a formalin test model in rats. The compound significantly decreased pain scores compared to controls, suggesting efficacy in pain management. The mechanism was linked to inhibition of cyclooxygenase enzymes involved in prostaglandin synthesis .

Data Table: Summary of Biological Activities

Propriétés

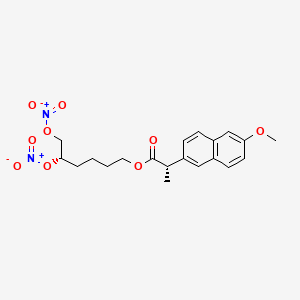

IUPAC Name |

[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O9/c1-14(15-6-7-17-12-18(28-2)9-8-16(17)11-15)20(23)29-10-4-3-5-19(31-22(26)27)13-30-21(24)25/h6-9,11-12,14,19H,3-5,10,13H2,1-2H3/t14-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUSNUCZIUBIBF-LIRRHRJNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCC[C@@H](CO[N+](=O)[O-])O[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.